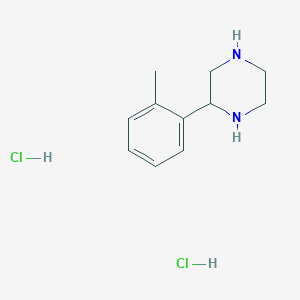

2-(2-Methylphenyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERPRZGKLYYSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)piperazine dihydrochloride typically involves the reaction of 2-methylphenylamine with piperazine. The process can be summarized as follows:

Starting Materials: 2-methylphenylamine and piperazine.

Reaction: The 2-methylphenylamine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.

Formation of the Intermediate: The reaction leads to the formation of 2-(2-methylphenyl)piperazine.

Conversion to Dihydrochloride: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials.

Controlled Conditions: Temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Purification: The product is purified using techniques such as crystallization or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: N-oxides of 2-(2-Methylphenyl)piperazine.

Reduction: Secondary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Methylphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Structural Comparisons

Piperazine derivatives share a core six-membered ring with two nitrogen atoms but differ in substituents, which dictate their pharmacological profiles. Key structural analogs include:

Key Structural Insights :

- Hydroxyzine and meclizine feature bulky lipophilic substituents (e.g., benzhydryl or chlorophenyl groups), enhancing receptor binding affinity .

- Anticonvulsant derivatives (e.g., Compound II) incorporate ether or hydroxyethyl moieties, which may modulate ion channel interactions .

Pharmacological and Functional Differences

- The methylphenyl group may confer weaker receptor affinity compared to chlorophenyl or benzhydryl substituents .

- Mutagenicity: Piperazine dihydrochloride derivatives can form mutagenic N-nitroso compounds when exposed to nitrites. For example, piperazine dihydrochloride showed 50–70% nitrosation in vivo, higher than morpholine (1–3%) . This safety concern is critical compared to non-cyclic amines.

- Anticonvulsant Activity : Derivatives like Compound II (IC50 = 19.66 μM) demonstrate efficacy in maximal electroshock (MES) models, likely due to sodium channel modulation. The methylphenyl variant’s lack of polar groups may limit such activity .

Physicochemical Properties

- Solubility and Stability : Piperazine dihydrochloride salts generally exhibit higher aqueous solubility than free bases. NMR data show deshielding of protons (δ 3.59 for dihydrochloride vs. δ 2.74 for free piperazine), indicating strong ionic interactions .

- Thermodynamic Stability : Bulky substituents (e.g., benzhydryl in cyclizine) increase lipophilicity but may reduce metabolic stability compared to smaller groups like methylphenyl .

Biological Activity

2-(2-Methylphenyl)piperazine dihydrochloride is a piperazine derivative characterized by its structural features, including a methyl group on the ortho position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular weight is approximately 249.18 g/mol, and it is often utilized as a building block in organic synthesis and drug development.

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter receptors. The compound may influence signaling pathways by binding to these receptors, which can lead to alterations in cell function and behavior. For instance, it has been studied for its potential effects on serotonin receptors, which are crucial in regulating mood and anxiety.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

- Neuroprotective Effects : Some studies suggest that derivatives of piperazine may promote neurite outgrowth and neuronal survival, indicating potential neuroprotective effects. This could be particularly relevant in neurodegenerative conditions .

- Receptor Binding Affinity : The compound's affinity for various receptors has been explored, with implications for its use as a therapeutic agent in treating conditions like anxiety and depression .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylpiperazine | No methyl group on the phenyl ring | Moderate receptor activity |

| 1-Methyl-4-phenylpiperazine | Methyl group on the piperazine ring | Antidepressant effects |

| 2-(4-Methylphenyl)piperazine | Methyl group at para position | Lower receptor affinity |

| This compound | Methyl group at ortho position | Enhanced antimicrobial and neuroprotective effects |

The unique positioning of the methyl group in this compound contributes to its distinct biological profile compared to other piperazine derivatives.

Study on Antimicrobial Properties

A study published in PubMed investigated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

Another research article focused on the neuroprotective properties of piperazine derivatives. It was found that compounds similar to this compound could activate TRPC channels, promoting calcium signaling essential for neuronal health. This suggests that such compounds could be beneficial in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 2-(2-Methylphenyl)piperazine dihydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-methylphenyl halides and piperazine derivatives under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Acidic conditions (HCl gas or concentrated HCl) are used to form the dihydrochloride salt .

- Validation : Purity is assessed via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) and confirmed by NMR (¹H/¹³C) for structural integrity. Residual solvents are quantified using GC-MS .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to ionic interactions from the dihydrochloride moiety. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Stable at 4°C for >6 months when stored desiccated. Degrades above 150°C, forming chlorinated byproducts. Avoid prolonged exposure to light or oxidizing agents .

Q. Which preliminary assays are recommended to evaluate its biological activity?

- Screening : Use radioligand binding assays (e.g., for serotonin 5-HT₁A/2A or dopamine D₂ receptors) due to structural similarity to active piperazine derivatives. IC₅₀ values can be determined via competitive binding studies .

- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines at concentrations ≤100 µM to assess acute toxicity .

Advanced Research Questions

Q. How can receptor binding affinity discrepancies between in vitro and in vivo models be resolved?

- Data Contradiction Analysis :

- Step 1 : Compare ligand-receptor binding kinetics (e.g., Kd, Bmax) across models using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Step 2 : Adjust for metabolic stability via liver microsome assays (e.g., human/rat CYP450 isoforms) to identify rapid clearance or active metabolites .

- Example : A 2024 study found that this compound’s low oral bioavailability (<20%) in rats explains weaker in vivo efficacy despite nanomolar in vitro affinity .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during alkylation steps or employ enzymatic resolution with lipases (e.g., Candida antarctica) for kinetic separation .

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >98% enantiomeric excess (ee) .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

- Case Study : Fluorination at the phenyl ring (e.g., 2-fluoro analog) increases blood-brain barrier penetration (logP = 1.8 vs. 2.1 for parent compound) but reduces 5-HT₂A receptor affinity by 30% .

- Design Framework :

| Modification | Impact | Reference |

|---|---|---|

| 2-Methyl group | Enhances metabolic stability | |

| Piperazine N-alkylation | Reduces hERG inhibition |

Methodological Guidance for Data Interpretation

Q. How should conflicting solubility data in aqueous vs. buffered solutions be addressed?

- Analysis : Re-evaluate pH-dependent solubility using potentiometric titration (e.g., Sirius T3 instrument). The compound’s pKa₁ (piperazine NH⁺) = 8.2 and pKa₂ (aromatic NH) = 3.7 explain reduced solubility at physiological pH (7.4) due to partial deprotonation .

Q. What computational tools predict off-target interactions?

- In Silico Workflow :

Docking : AutoDock Vina with receptor structures (PDB: 5-HT₁A = 7E2Z, D₂ = 6CM4).

MD Simulations : GROMACS (100 ns trajectories) to assess binding stability.

ADMET Prediction : SwissADME for bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.